Spirocyclic Framework Offers a 65% Increase in Molecular Weight and Unique 3D Vector Orientation Versus Monocyclic Analog
4-(Oxan-4-yl)oxane-4-carboxylic acid (MW 214.26) presents a 65% greater molecular weight compared to the commonly available building block tetrahydropyran-4-carboxylic acid (MW 130.14) . This difference is not merely additive; it reflects the incorporation of a second oxane ring to form a rigid spirocyclic core. This structural feature fundamentally changes the scaffold's three-dimensional vector orientation and steric bulk, which are critical parameters in fragment-based drug design and lead optimization .
| Evidence Dimension | Molecular Weight and Scaffold Complexity |
|---|---|
| Target Compound Data | 214.26 g/mol, Spirocyclic [4,4'-bioxane] scaffold |
| Comparator Or Baseline | 130.14 g/mol, Monocyclic tetrahydropyran scaffold |
| Quantified Difference | 65% higher molecular weight; spirocyclic vs. monocyclic topology |
| Conditions | Standard compound characterization data |
Why This Matters
This difference in molecular weight and scaffold complexity directly impacts the intellectual property space, pharmacokinetic properties, and potential for novel biological interactions of any derived lead compound.
